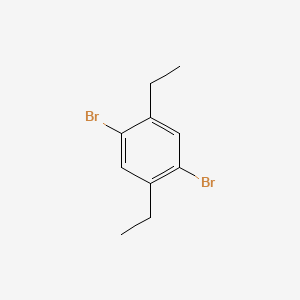

1,4-Dibromo-2,5-diethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHRBCFMFYOUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1Br)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615089 | |

| Record name | 1,4-Dibromo-2,5-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40787-48-2 | |

| Record name | 1,4-Dibromo-2,5-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Grignard Carboxylation:

This classic method involves the formation of a di-Grignard reagent, which is subsequently reacted with carbon dioxide.

Grignard Reagent Formation: 1,4-Dibromo-2,5-diethylbenzene is reacted with activated magnesium turnings in an anhydrous ether solvent, such as THF, to form the corresponding bis(magnesium bromide) Grignard reagent.

Carboxylation: The di-Grignard reagent is then treated with an excess of solid carbon dioxide (dry ice).

Acidification: Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate salts to yield 2,5-diethylterephthalic acid.

The resulting dicarboxylic acid can be readily converted to its diester derivatives through Fischer esterification, by refluxing the acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid.

Palladium Catalyzed Carbonylation:

A more modern and highly versatile approach is the palladium-catalyzed carbonylation of the aryl bromide. This method allows for the direct synthesis of esters or amides under milder conditions and often with higher functional group tolerance. nih.govscispace.com

Reaction Setup: The reaction typically involves treating 1,4-Dibromo-2,5-diethylbenzene with carbon monoxide gas at atmospheric or elevated pressure.

Catalyst System: A palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used in conjunction with a phosphine (B1218219) ligand, like Xantphos, which is effective for carbonylation reactions. nih.gov

Nucleophile and Base: The reaction is carried out in the presence of a nucleophile (e.g., an alcohol for ester synthesis or an amine for amide synthesis) and a non-nucleophilic base (e.g., triethylamine or DBU) to neutralize the HBr generated.

This method can be tuned to produce dicarboxylic acids, diesters, or diamides by selecting the appropriate nucleophile. For instance, using methanol (B129727) as the solvent and nucleophile will directly yield dimethyl 2,5-diethylterephthalate.

Table 2: Comparison of Synthetic Routes to 2,5-Diethylterephthalic Acid Derivatives

| Method | Reagents | Products | Advantages |

| Grignard Carboxylation | Mg, CO₂, H₃O⁺ | Dicarboxylic Acid | Utilizes readily available and inexpensive reagents. |

| Palladium-Catalyzed Carbonylation | CO, Pd Catalyst, Ligand, Base, Nucleophile (ROH) | Diester | Milder conditions, high yields, and broad substrate scope. |

Formation of Other Polyfunctionalized Aromatic Precursors

The carbon-bromine bonds in this compound are ideal handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the synthesis of a vast array of complex polyfunctionalized aromatic precursors. Key examples include the Suzuki, Stille, and Sonogashira coupling reactions.

Suzuki Coupling:

The Suzuki reaction involves the coupling of the aryl dibromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov By performing a double Suzuki coupling, two new aryl or vinyl groups can be introduced at the 1 and 4 positions, leading to the formation of terphenyls or stilbene derivatives. This is a highly utilized method for constructing conjugated systems for applications in organic electronics.

Stille Coupling:

In the Stille reaction, this compound is coupled with an organotin compound (organostannane). wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups and is effective for creating complex molecules. A double Stille coupling can be used to synthesize symmetrical biaryl compounds or polymers.

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Applying this to this compound allows for the introduction of two alkyne moieties, producing 1,4-dialkynyl-2,5-diethylbenzene derivatives. These products are crucial intermediates for synthesizing conjugated polymers (poly(phenylene ethynylene)s) and are used in the construction of advanced materials and pharmaceuticals. nih.govnih.gov

Table 3: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Terphenyls, Stilbenes |

| Stille Coupling | Organostannane | Pd(0) catalyst | Biaryls, Polymers |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst | Dialkynylbenzenes |

These synthetic methodologies highlight the importance of this compound as a foundational building block, enabling access to a wide range of complex and functionally diverse aromatic compounds for various scientific and industrial applications.

Exploration of Chemical Reactivity and Mechanistic Pathways of 1,4 Dibromo 2,5 Diethylbenzene

Investigations into Cross-Coupling Reaction Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise and efficient construction of complex molecules. 1,4-Dibromo-2,5-diethylbenzene is an ideal candidate for these reactions, allowing for sequential or double functionalization.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organoboron compound with an organic halide. wikipedia.orgyonedalabs.comnih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its byproducts. nih.govnih.gov

In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl, vinyl, or alkyl groups at the positions of the bromine atoms. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Research has shown that the reactivity of aryl bromides in Suzuki-Miyaura couplings can be influenced by electronic effects. Electron-donating substituents on the aromatic ring, such as the ethyl groups in this compound, can sometimes deactivate the carbon-bromine bond, making the oxidative addition step less efficient compared to electron-poor aryl bromides. beilstein-journals.orgnih.gov However, with the appropriate choice of palladium catalyst, ligands, and base, high yields of the desired biaryl products can be achieved.

Table 1: Representative Suzuki-Miyaura Coupling Reaction with a Substituted Arylboronic Acid

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2,5-Diethyl-1,4-diphenylbenzene | High |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 2,5-Diethyl-1,4-bis(4-methoxyphenyl)benzene | Moderate to High |

The Negishi coupling is another palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds, in this case between an organozinc compound and an organic halide. wikipedia.org This method is known for its high reactivity and functional group tolerance. researchgate.net Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain synthetic applications. wikipedia.org

For this compound, a Negishi coupling can be used to introduce a variety of organic groups. The reaction mechanism is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of organozinc reagents allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Recent advancements in zinc-mediated cross-coupling reactions have demonstrated the possibility of performing these reactions in aqueous media at room temperature without the pre-formation of organozinc reagents. organic-chemistry.orgnih.gov This "in situ" generation of the organozinc species from an alkyl halide and zinc powder offers a more environmentally friendly and operationally simple approach. organic-chemistry.orgnih.gov

Table 2: Illustrative Negishi Coupling Reaction

| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | Ethylzinc bromide | Pd(PPh₃)₄ | THF | This compound | High |

| 2 | This compound | Phenylzinc chloride | Ni(dppe)Cl₂ | THF | 2,5-Diethyl-1,4-diphenylbenzene | High |

The Sonogashira coupling is a cross-coupling reaction that specifically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgnih.gov It is a highly valuable tool for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.

The reaction of this compound in a Sonogashira coupling allows for the introduction of one or two alkyne moieties. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

The reactivity of aryl halides in the Sonogashira coupling follows the general trend of I > Br > Cl, meaning that aryl bromides like this compound are suitable substrates. wikipedia.org Microwave-assisted Sonogashira couplings have been shown to significantly reduce reaction times and improve yields. mdpi.com

Table 3: Example of a Sonogashira Coupling Reaction

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 1,4-Bis(phenylethynyl)-2,5-diethylbenzene | High |

| 2 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ | None | PPh₃/Et₃N | DMF | 1,4-Bis(trimethylsilylethynyl)-2,5-diethylbenzene | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a widely used method for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org

The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base leads to the formation of the corresponding N-aryl or N,N-diaryl amine. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product. nih.govlibretexts.org

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. nih.gov

Table 4: Representative Buchwald-Hartwig Amination Reaction

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4,4'-(2,5-Diethyl-1,4-phenylene)dimorpholine | High |

| 2 | This compound | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | N¹,N⁴-Di(2,5-diethylphenyl)-N¹,N⁴-diphenylbenzene-1,4-diamine | Good |

The Ullmann reaction is a classic copper-catalyzed reaction for the formation of biaryl compounds from two molecules of an aryl halide. organic-chemistry.org "Ullmann-type" reactions have expanded this concept to include the coupling of aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols, to form C-O, C-N, and C-S bonds, respectively. organic-chemistry.org

While palladium-catalyzed methods have become more prevalent, copper-catalyzed Ullmann-type couplings still offer a valuable alternative, particularly for certain substrates. The reaction of this compound in an Ullmann-type reaction can be used to form symmetrical biaryls or to introduce other functional groups. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org The use of ligands can significantly improve the efficiency and mildness of Ullmann-type reactions. nih.gov

Nucleophilic Aromatic Substitution Studies on this compound

Nucleophilic aromatic substitution (SNA r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgyoutube.com Unlike the more common electrophilic aromatic substitution, S N Ar reactions require the aromatic ring to be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. wikipedia.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.org

The benzene (B151609) ring of this compound is substituted with two electron-donating ethyl groups. These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. youtube.com For an S N Ar reaction to occur on this substrate, extremely harsh reaction conditions or a different reaction mechanism, such as one involving a benzyne intermediate, would likely be required. youtube.com The benzyne mechanism involves an elimination-addition pathway rather than the addition-elimination pathway of a typical S N Ar reaction. youtube.com

Organometallic Reactions and Directed Metallation Studies

The presence of two bromine atoms on the benzene ring makes this compound an ideal substrate for a range of organometallic reactions. These reactions allow for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithium-Halogen Exchange Reactions (e.g., Dilithiation)

Lithium-halogen exchange is a powerful tool for the formation of organolithium reagents, which are highly reactive nucleophiles. In the case of this compound, this reaction can be controlled to achieve either mono- or di-lithiation, depending on the reaction conditions.

The dilithiation of this compound to form 2,5-diethyl-1,4-phenylenedilithium is a key transformation that opens up avenues for the synthesis of various symmetrically substituted aromatic compounds. This reaction is typically carried out at low temperatures in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), using a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

The general mechanism involves the nucleophilic attack of the organolithium reagent on the bromine atom, leading to the formation of the corresponding aryllithium species and an alkyl bromide byproduct. The choice of the organolithium reagent and the stoichiometry are crucial for achieving high yields of the desired dilithiated product.

| Reactant | Reagent | Solvent | Temperature (°C) | Product |

| This compound | 2 equiv. n-BuLi | Diethyl ether | -78 to 0 | 2,5-diethyl-1,4-phenylenedilithium |

| This compound | 2 equiv. t-BuLi | THF/pentane | -78 | 2,5-diethyl-1,4-phenylenedilithium |

The resulting 2,5-diethyl-1,4-phenylenedilithium is a versatile intermediate that can react with a variety of electrophiles, such as aldehydes, ketones, esters, and alkyl halides, to introduce two identical substituents at the 1 and 4 positions of the benzene ring.

Grignard Reagent Formation and Reactivity

Similar to lithium-halogen exchange, the reaction of this compound with magnesium metal leads to the formation of Grignard reagents. This reaction can also be controlled to produce either the mono- or di-Grignard reagent.

The formation of the di-Grignard reagent, 1,4-bis(bromomagnesio)-2,5-diethylbenzene, is achieved by reacting this compound with an excess of magnesium turnings in a suitable solvent like THF. The reaction is typically initiated with the aid of a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.

| Reactant | Reagent | Solvent | Conditions | Product |

| This compound | 2 equiv. Mg | THF | Reflux | 1,4-bis(bromomagnesio)-2,5-diethylbenzene |

The di-Grignard reagent is a powerful nucleophile and can be used in a wide range of coupling reactions, particularly in the synthesis of polymers and other complex organic molecules. For instance, it can be used in Kumada or Negishi cross-coupling reactions to form new carbon-carbon bonds.

Electrophilic Aromatic Substitution on Derivatives of this compound

While the bromine atoms in this compound are the primary sites for organometallic reactions, the aromatic ring itself can undergo electrophilic aromatic substitution, particularly after one or both bromine atoms have been replaced by other functional groups. The directing effects of the substituents on the ring play a crucial role in determining the position of the incoming electrophile.

The ethyl groups are ortho-, para-directing and activating, while the bromine atoms are also ortho-, para-directing but deactivating. In a derivative where one bromine atom has been replaced, for example, by a formyl group (an electron-withdrawing and meta-directing group), the regioselectivity of a subsequent electrophilic substitution reaction will be influenced by the combined electronic effects of all substituents.

For instance, in a hypothetical nitration reaction of 2,5-diethyl-4-bromobenzaldehyde, the strong meta-directing effect of the aldehyde group would likely direct the incoming nitro group to the position meta to the aldehyde and ortho to the bromine and an ethyl group. However, the activating and ortho-, para-directing effects of the ethyl groups would also influence the outcome, potentially leading to a mixture of products.

| Derivative | Electrophilic Reagent | Probable Product(s) |

| 1-Bromo-2,5-diethylbenzene | HNO₃/H₂SO₄ | 1-Bromo-2,5-diethyl-4-nitrobenzene and 1-Bromo-2,5-diethyl-6-nitrobenzene |

| 2,5-diethylaniline | Br₂/FeBr₃ | 4-Bromo-2,5-diethylaniline |

The interplay of these directing effects allows for the strategic synthesis of a wide array of polysubstituted benzene derivatives, highlighting the synthetic potential of this compound as a starting material.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in the Synthesis of Conjugated Polymers

1,4-Dibromo-2,5-diethylbenzene is a key monomer for the synthesis of poly(2,5-diethyl-1,4-phenylene vinylene) (DE-PPV), a derivative of the well-known conjugated polymer poly(p-phenylene vinylene) (PPV). The diethyl substituents on the phenylene ring enhance the solubility of the resulting polymer in common organic solvents, which is a crucial aspect for solution-based processing and fabrication of thin-film devices.

The synthesis of DE-PPV from this compound can be achieved through several polycondensation methods, most notably the Gilch and Heck polymerization reactions.

Gilch Polymerization: This method involves the treatment of the corresponding bis(halomethyl) monomer, 1,4-bis(bromomethyl)-2,5-diethylbenzene, with a strong base such as potassium tert-butoxide. The reaction proceeds through a proposed p-quinodimethane intermediate, which then polymerizes to form the PPV derivative. The Gilch route is widely used for synthesizing various PPV derivatives due to its simplicity and the high molecular weights of the resulting polymers. nih.govresearchgate.net

Heck Coupling: The Heck reaction provides an alternative route to PPV derivatives by coupling a dihaloaromatic compound, such as this compound, with a divinyl compound, typically ethylene (B1197577) or 1,2-bis(tributylstannyl)ethylene, in the presence of a palladium catalyst. rsc.org This method offers good control over the stereochemistry of the vinylene linkage, predominantly yielding the trans isomer, which is crucial for achieving high charge carrier mobility in the polymer.

A comparison of polymerization methods for PPV derivatives is presented in Table 1.

| Polymerization Method | Monomers | Catalyst/Reagent | Key Advantages |

| Gilch Polymerization | 1,4-bis(halomethyl)arenes | Strong base (e.g., potassium tert-butoxide) | High molecular weight polymers, simple procedure. nih.gov |

| Heck Coupling | Dihaloarenes and divinyl compounds | Palladium catalyst | Good stereochemical control (trans-vinylene). rsc.org |

Poly(arylene vinylene)s, including those derived from this compound, are intrinsically semiconducting materials. Their electrical conductivity can be significantly enhanced through a process called doping. Doping involves the introduction of small amounts of oxidizing or reducing agents that create charge carriers (polarons and bipolarons) along the polymer backbone, thereby increasing its conductivity.

Polymers derived from this compound are expected to exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are largely determined by the electronic structure of the conjugated backbone.

Photoluminescence (PL): Conjugated polymers like DE-PPV can absorb light and emit it at a longer wavelength, a phenomenon known as photoluminescence. The emission color is dependent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. The introduction of alkyl side chains, such as the diethyl groups in DE-PPV, can influence the photophysical properties. These groups can affect the polymer chain packing in the solid state, which in turn influences the extent of intermolecular interactions and the quantum yield of luminescence. For other poly(p-phenylene vinylene) derivatives, it has been shown that the solid-state photoluminescence quantum efficiency can be significantly enhanced by controlling the intermolecular packing. davidlu.net

Electroluminescence (EL): Electroluminescence is the generation of light in response to an electric current. In an OLED, charge carriers (electrons and holes) are injected into the polymer layer from the electrodes. These carriers recombine to form excitons, which then decay radiatively to produce light. The color of the emitted light corresponds to the energy of the exciton, which is related to the HOMO-LUMO gap of the polymer. While specific electroluminescence data for DE-PPV is not available, studies on analogous dialkoxy-substituted PPVs have demonstrated that the emission wavelength can be tuned by modifying the substituents on the phenyl ring. For example, poly[2-methoxy-5-(2'-ethyl-hexyloxy)-p-phenylene-vinylene] (MEH-PPV) is a well-known red-orange emitter in OLEDs. tcichemicals.com

A summary of expected optoelectronic properties based on analogous PPV derivatives is presented in Table 2.

| Property | Description | Influence of Diethyl Substituents (Expected) |

| Absorption | Absorption of photons to create excitons. | May slightly alter the absorption spectrum compared to unsubstituted PPV due to electronic and steric effects. |

| Photoluminescence | Radiative decay of photo-generated excitons. | Can influence emission color and quantum efficiency by affecting chain conformation and packing. |

| Electroluminescence | Radiative decay of electrically generated excitons. | Determines the emission color and efficiency in OLED devices. |

Precursor for Covalent Organic Framework (COF) Linkers

This compound can also serve as a precursor for the synthesis of linkers used in the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. tcichemicals.com

The bromine atoms on this compound can be transformed into other functional groups suitable for COF synthesis. For example, through reactions like lithiation followed by reaction with a borate (B1201080) ester and subsequent hydrolysis, the dibromo compound can be converted into 2,5-diethylbenzene-1,4-diboronic acid. This diboronic acid can then be used as a linear linker in the solvothermal synthesis of boronate-ester-linked COFs. unt.edu

The general strategy for designing COFs involves the selection of building blocks with specific symmetries that, upon condensation, lead to the formation of a periodic network. For instance, the reaction of a linear linker like 2,5-diethylbenzene-1,4-diboronic acid with a trigonal building block such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) would be expected to yield a 2D COF with a hexagonal pore structure. The diethyl groups on the phenylene linker would project into the pores of the COF, potentially modifying the pore environment and influencing the framework's properties, such as its affinity for certain guest molecules.

The synthesis of COFs is typically carried out under solvothermal conditions, where the reactants are heated in a high-boiling solvent for an extended period. rsc.org This allows for the reversible formation of covalent bonds, which is crucial for the error-correction processes that lead to a crystalline framework.

The formation of COFs from precursors derived from dibrominated compounds like this compound follows the general mechanism of dynamic covalent chemistry. In the case of boronate-ester-linked COFs, the key step is the reversible condensation reaction between boronic acids and diols.

The mechanism involves the following key aspects:

Reversibility: The formation of the covalent bonds (e.g., boronate esters) is reversible, allowing for the correction of defects and the growth of a highly ordered crystalline structure.

Thermodynamic Control: The final COF structure represents the thermodynamically most stable arrangement of the building blocks.

Nucleation and Growth: The formation of the framework proceeds through nucleation of small crystalline domains, followed by their growth into larger crystallites.

Studies on the kinetics of COF growth have shown that the reaction conditions, such as temperature and solvent composition, can significantly influence the rate of formation and the quality of the resulting material. researchgate.net The presence of the diethyl groups on the linker could sterically influence the rate of the condensation reaction and the packing of the 2D layers in the final COF structure.

Pore Size Engineering and Functionalization Strategies in COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. The properties of COFs are directly influenced by the geometry and functionality of their constituent building blocks. This compound is a valuable precursor for synthesizing dialdehyde (B1249045) linkers, such as 2,5-diethylterephthalaldehyde (B12506266), which are essential for the construction of certain COFs through imine condensation reactions.

The incorporation of the 2,5-diethylbenzene moiety is a prime example of pore size engineering. The ethyl groups appended to the aromatic linker act as steric buttresses, preventing the close packing of the 2D COF layers. This results in an expansion of the interlayer distance and, consequently, an increase in the apparent pore size of the material compared to COFs constructed from unsubstituted linkers. This strategy allows for the rational design of COFs with tailored pore dimensions for specific applications, such as the separation or storage of large molecules.

Furthermore, the ethyl groups functionalize the pore environment. They increase the hydrophobicity of the pore walls, which can enhance the selective adsorption of nonpolar organic molecules from aqueous solutions. This intrinsic functionalization is a direct result of the linker's structure, originating from the this compound precursor.

| Linker Used in COF Synthesis | Substituent Group | Expected Effect on Pore Size | Pore Wall Functionality |

|---|---|---|---|

| Terephthalaldehyde | -H | Baseline | Standard Aromatic |

| 2,5-diethylterephthalaldehyde | -CH₂CH₃ | Increased | Hydrophobic / Nonpolar |

Ligand and Linker in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. This compound can be readily converted into 2,5-diethyl-1,4-benzenedicarboxylic acid. This dicarboxylate serves as a linear organic linker that connects metal-containing secondary building units (SBUs) to form three-dimensional porous networks.

The synthesis typically involves a solvothermal reaction between a metal salt (e.g., zinc nitrate, zirconium tetrachloride) and the 2,5-diethyl-1,4-benzenedicarboxylate linker. The ethyl groups on the linker are sterically demanding and can influence the coordination geometry and the resulting framework topology, sometimes favoring the formation of more open and robust structures.

The introduction of functional groups onto the organic linkers is a well-established method for tuning the properties of MOFs. The presence of ethyl substituents on the benzenedicarboxylate linker, derived from this compound, has a significant impact on the final material's characteristics.

Porosity and Surface Area : The steric bulk of the ethyl groups can prevent framework interpenetration, a common phenomenon in MOFs that reduces pore volume. This leads to materials with higher accessible surface areas and larger pore volumes compared to their unsubstituted analogues.

Chemical Stability : The hydrophobic nature of the ethyl groups can enhance the MOF's stability in the presence of water. By creating a more hydrophobic pore environment, the ethyl groups can help protect the hydrolytically sensitive metal-carboxylate coordination bonds from attack by water molecules, thus improving the material's durability.

Adsorption Properties : Functionalization with ethyl groups modifies the surface chemistry of the pores, making them more organophilic. This change directly influences the adsorption selectivity of the MOF, favoring the uptake of nonpolar organic vapors over polar molecules like water.

| Property | Effect of 2,5-diethyl Substituents | Underlying Reason |

|---|---|---|

| Porosity | Increase in accessible pore volume | Steric hindrance prevents framework interpenetration. |

| Hydrolytic Stability | Enhanced | Hydrophobic ethyl groups shield metal-ligand bonds from water. |

| Adsorption Selectivity | Increased affinity for nonpolar guests | Creation of a more organophilic/hydrophobic pore environment. |

Role in Supramolecular Chemistry and Macrocyclic Compound Synthesis

Beyond extended frameworks, derivatives of this compound are instrumental in the synthesis of discrete molecular architectures like macrocycles. Following its conversion to 2,5-diethylterephthalaldehyde, this derivative can undergo a [3+3] cyclocondensation reaction with a C2-symmetric chiral diamine, such as (1R,2R)-diaminocyclohexane. This reaction yields a D3-symmetric triangular macrocycle known as a trianglimine. The reaction is typically a one-pot process that relies on the reversible formation of imine bonds to thermodynamically favor the formation of the stable macrocyclic product.

The resulting trianglimine macrocycle possesses a well-defined internal cavity whose properties are directly shaped by the 2,5-diethylterephthalaldehyde panels. The ethyl groups project into the space above and below the plane of the aromatic rings, effectively deepening the macrocyclic cavity and increasing its steric shielding.

This structural modification has profound implications for the macrocycle's function as a molecular host. The interior of the cavity becomes more hydrophobic and conformationally defined, leading to enhanced selectivity in binding complementary guest molecules. These host-guest interactions are governed by non-covalent forces, such as van der Waals interactions and π-π stacking. The unique environment created by the diethyl-substituted panels allows for the selective recognition and binding of specific organic guests that fit the size, shape, and chemical nature of the cavity, opening avenues for applications in sensing, catalysis, and molecular recognition.

Computational Chemistry and Theoretical Investigations of 1,4 Dibromo 2,5 Diethylbenzene and Its Derivatives

Quantum Chemical Analysis of Electronic Structure and Reactivity

Elucidation of Reaction Mechanisms via Computational Modeling

Density Functional Theory (DFT) Studies of Ground and Excited States

There are no specific DFT studies in the public domain that focus on the ground and excited states of 1,4-dibromo-2,5-diethylbenzene. Such studies are fundamental for understanding the photophysical properties of a molecule, including its absorption and emission spectra. While DFT and time-dependent DFT (TD-DFT) have been applied to complex ruthenium alkynyl complexes derived from this molecule to rationalize their optical properties, the foundational spectroscopic and electronic properties of this compound itself remain uninvestigated from a theoretical standpoint.

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the behavior of molecules in condensed phases and their potential for self-assembly. Currently, there are no published MD simulation studies focused on this compound. Such simulations could predict its behavior in solution, its packing in the solid state, and the nature of intermolecular interactions, such as halogen bonding or π-π stacking. While MD simulations have been employed to study the thermal stability of MOFs that incorporate linkers derived from this compound, the intermolecular dynamics of the isolated compound have not been a subject of research. researchgate.net

Predictive Modeling of Novel Derivatives and their Potential Applications

The use of this compound as a scaffold for the predictive modeling of novel derivatives is an area with significant potential. However, specific research articles detailing such predictive modeling are not available. Computational screening could be employed to design new molecules with tailored electronic and photophysical properties for various applications. While the synthesis of derivatives for specific uses is an active area of research, a systematic, predictive computational approach starting from this compound has not been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dibromo 2,5 Diethylbenzene and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1,4-Dibromo-2,5-diethylbenzene, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The plane of symmetry passing through the center of the benzene (B151609) ring and bisecting the C1-C4 and C2-C5 bonds renders the two ethyl groups and the two aromatic protons chemically equivalent.

The spectrum would exhibit three distinct signals:

A singlet for the two aromatic protons (H-3 and H-6).

A quartet for the four methylene (B1212753) protons (-CH₂-) of the two ethyl groups.

A triplet for the six methyl protons (-CH₃) of the two ethyl groups.

The chemical shift of the aromatic protons is influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the ethyl groups. The methylene protons will appear as a quartet due to coupling with the adjacent methyl protons (n+1 rule, where n=3). Similarly, the methyl protons will appear as a triplet due to coupling with the adjacent methylene protons (n=2).

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic-H | ~7.3 | Singlet | 2H | N/A |

| Methylene (-CH₂-) | ~2.7 | Quartet | 4H | ~7.5 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound, owing to its symmetry, is expected to show four distinct signals corresponding to the four unique carbon environments:

One signal for the two aromatic carbons bonded to bromine (C-1 and C-4).

One signal for the two aromatic carbons bonded to the ethyl groups (C-2 and C-5).

One signal for the two aromatic carbons bonded to hydrogen (C-3 and C-6).

One signal for the two methylene carbons (-CH₂-).

One signal for the two methyl carbons (-CH₃).

The chemical shifts of the aromatic carbons are influenced by the electronegativity of the directly attached substituents. The carbons attached to the bromine atoms would appear at a lower field compared to typical aromatic carbons, while those attached to the ethyl groups would be upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br (C-1, C-4) | ~125 |

| C-CH₂CH₃ (C-2, C-5) | ~140 |

| C-H (C-3, C-6) | ~132 |

| -CH₂- | ~29 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their scalar coupling and proximity within the same functional group. No other correlations would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, the following correlations would be anticipated:

The aromatic proton singlet would correlate with the signal for the C-H aromatic carbons.

The methylene proton quartet would correlate with the methylene carbon signal.

The methyl proton triplet would correlate with the methyl carbon signal.

The aromatic protons showing correlations to the carbons of the ethyl groups (C-2/C-5 and the methylene carbon) and the bromine-substituted carbons (C-1/C-4).

The methylene protons showing correlations to the aromatic carbon they are attached to (C-2/C-5), the neighboring aromatic carbons (C-1/C-4 and C-3/C-6), and the methyl carbon of the ethyl group.

The methyl protons showing a correlation to the methylene carbon and the aromatic carbon at position 2/5.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂Br₂), the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region in the mass spectrum would show three peaks in a 1:2:1 intensity ratio:

[M]⁺ corresponding to the molecule with two ⁷⁹Br atoms.

[M+2]⁺ corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺ corresponding to the molecule with two ⁸¹Br atoms.

HRMS would be able to distinguish the exact mass of these isotopic peaks from other ions of the same nominal mass, thus confirming the elemental composition.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₀H₁₂⁷⁹Br₂]⁺ | 289.9306 |

| [C₁₀H₁₂⁷⁹Br⁸¹Br]⁺ | 291.9285 |

A primary fragmentation pathway in the mass spectrum of this compound would likely involve the loss of a methyl radical (•CH₃) to form a stable benzylic cation, followed by the potential loss of ethylene (B1197577) (C₂H₄).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for the characterization of compounds that are not sufficiently volatile for gas chromatography-mass spectrometry (GC-MS).

For the analysis of this compound and its derivatives, a reversed-phase HPLC method would typically be employed. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for separation.

The separated analytes would then be introduced into the mass spectrometer. Common ionization techniques for non-polar compounds like this compound include Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as Electrospray Ionization (ESI) is generally less effective for such molecules. The mass spectrometer would then provide mass and fragmentation data for each separated component, allowing for their identification and quantification. In the context of analyzing synthesized derivatives, LC-MS would be instrumental in monitoring reaction progress, identifying byproducts, and confirming the identity of the desired products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. The separation of positional isomers, such as other dibromo-diethylbenzene variants, can be achieved by selecting appropriate GC columns and temperature programs. acs.orgresearchgate.net

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of the fragments against their relative abundance.

For this compound (C₁₀H₁₂Br₂), the molecular ion peak [M]⁺• would be expected, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in three peaks for the molecular ion: [M]⁺•, [M+2]⁺•, and [M+4]⁺• with a relative intensity ratio of approximately 1:2:1. The primary fragmentation pathway involves the loss of a methyl group (CH₃•) or an ethyl group (C₂H₅•) from the parent molecule. Benzylic cleavage, the breaking of the bond between the ethyl group and the benzene ring, is particularly favorable, leading to a prominent peak corresponding to the loss of a methyl radical.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 290/292/294 | [C₁₀H₁₂Br₂]⁺• | Molecular Ion ([M]⁺•) |

| 275/277/279 | [C₉H₉Br₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 261/263/265 | [C₈H₆Br₂]⁺• | Loss of an ethyl radical ([M-C₂H₅]⁺) |

| 182/184 | [C₈H₇Br]⁺• | Loss of one Br and one C₂H₅ group |

| 103 | [C₈H₇]⁺ | Loss of two Br atoms |

Note: The m/z values reflect the major isotopes (⁷⁹Br and ¹²C). The presence of ⁸¹Br will result in corresponding peaks at m/z+2 and m/z+4 for fragments containing bromine.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands are expected for the aromatic ring, alkyl substituents, and carbon-bromine bonds.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. orgchemboulder.comlibretexts.org The C-C stretching vibrations within the benzene ring result in a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are strong and appear in the 900-675 cm⁻¹ region. For a 1,2,4,5-tetrasubstituted benzene, a strong absorption band is expected around 870-800 cm⁻¹. The C-Br stretching vibration is expected to produce a strong absorption at lower wavenumbers, typically in the 600-500 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the dipole moment, Raman spectroscopy detects vibrations that change the polarizability of the molecule. For a centrosymmetric molecule like this compound, the rule of mutual exclusion applies, meaning that vibrations that are IR active will be Raman inactive, and vice versa. The symmetric "ring breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C-Br symmetric stretching vibration would also be expected to be Raman active.

Table 2: Characteristic FTIR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 (weak to medium) | 3100-3000 (medium) | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2975-2850 (medium to strong) | 2975-2850 (strong) | Asymmetric and symmetric stretching of C-H bonds in ethyl groups |

| Aromatic C=C Stretch | 1600-1585 & 1500-1400 (medium) | 1600-1585 (strong) | In-ring carbon-carbon stretching vibrations |

| Aliphatic C-H Bend | 1465 & 1375 (medium) | 1465 & 1375 (medium) | Bending vibrations of CH₂ and CH₃ groups |

| Aromatic C-H Bend | 870-800 (strong) | Weak or inactive | Out-of-plane bending (wagging) of the two adjacent C-H bonds |

| C-Br Stretch | 600-500 (strong) | 600-500 (strong) | Stretching of the carbon-bromine bond |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis of Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is particularly powerful for studying the derivatives of this compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD) PXRD is used to analyze polycrystalline or powdered samples. While it does not provide the detailed structural information of single-crystal XRD, it is a rapid method for identifying crystalline phases, determining phase purity, and analyzing the bulk material. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline solid. It can be compared to patterns calculated from single-crystal data to confirm that the single crystal is representative of the bulk sample. mdpi.com

Table 3: Representative Crystallographic Data for a Derivative: 1,4-Dibromo-2,5-dimethoxybenzene

| Parameter | Value |

| Chemical Formula | C₈H₈Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.573(1) |

| b (Å) | 8.438(2) |

| c (Å) | 8.756(2) |

| β (°) | 90.14(3) |

| Volume (ų) | 485.6(2) |

| Z | 2 |

Data from a study on 1,4-Dibromo-2,5-dimethoxybenzene, a closely related derivative. nih.gov

Advanced Chromatographic Separation Techniques (HPLC, UPLC, GC)

While GC is a primary tool, other advanced chromatographic techniques are essential for the analysis and purification of this compound and its derivatives, especially when dealing with complex mixtures or less volatile compounds.

Gas Chromatography (GC) High-resolution capillary GC is the standard for separating volatile isomers. The choice of stationary phase is critical. For aromatic isomers like diethylbenzenes, columns with liquid crystalline stationary phases have demonstrated high selectivity, allowing for the separation of ortho, meta, and para isomers based on molecular shape. researchgate.netvurup.sk Packed columns using materials like Bentone-34 have also been successfully employed for the resolution of diethylbenzene isomers. acs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC and UPLC are versatile techniques for separating compounds that are not sufficiently volatile or stable for GC. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For separating positional isomers of substituted benzenes, reversed-phase HPLC is commonly used. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer unique selectivity for aromatic compounds through π-π interactions. welch-us.com Porous graphitic carbon (PGC) columns are also highly effective for isomer separation due to their ability to distinguish between subtle differences in molecular shape and planarity. nih.gov UPLC, which utilizes smaller stationary phase particles (<2 µm), provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC, making it ideal for resolving closely related isomers in complex matrices. researchgate.net

Specialized Spectroscopic Methods (e.g., Nuclear Quadrupole Resonance Spectroscopy for Halogenated Compounds)

Nuclear Quadrupole Resonance (NQR) Spectroscopy NQR is a solid-state spectroscopic technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as bromine (⁷⁹Br and ⁸¹Br). georgetown.edu It does not require a magnetic field; instead, it detects transitions between nuclear spin states that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus.

For halogenated compounds like this compound, the ⁷⁹Br and ⁸¹Br NQR frequencies are highly sensitive to the nature of the C-Br bond and any intermolecular interactions. acs.org The formation of halogen bonds (C-Br···X) in the crystal structure of derivatives significantly perturbs the EFG at the bromine nucleus, leading to measurable shifts in the NQR frequency. This makes NQR an excellent tool for detecting and characterizing such interactions. rsc.orgnih.gov If the two bromine atoms in the molecule are in crystallographically inequivalent environments, they will give rise to distinct NQR signals, providing information about the crystal's unit cell. nih.gov

Future Research Directions and Emerging Applications of 1,4 Dibromo 2,5 Diethylbenzene in Chemical Science

Potential Integration in Next-Generation Electronic and Optoelectronic Devices

The structure of 1,4-dibromo-2,5-diethylbenzene makes it an ideal monomer for the synthesis of conjugated polymers, which are the cornerstone of organic electronics. The bromine atoms serve as reactive handles for various cross-coupling polymerization reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of extended π-conjugated systems. The diethyl substituents enhance the solubility of the resulting polymers, a crucial factor for their processability into thin films for device fabrication.

Future research is anticipated to focus on harnessing these properties to create novel materials for a range of electronic and optoelectronic applications. One of the most promising areas is in the development of Organic Light-Emitting Diodes (OLEDs). nbinno.com By copolymerizing this compound with other aromatic monomers, it is possible to fine-tune the electronic energy levels and photoluminescent properties of the resulting materials. nbinno.com This allows for the creation of emitters that can produce a wide spectrum of colors with high efficiency and stability, essential for next-generation displays and lighting solutions. For instance, derivatives of poly(p-phenylene vinylene) (PPV), a well-known electroluminescent polymer, can be synthesized using dibromo-benzene precursors. wikipedia.orgnih.gov The inclusion of the diethyl groups is expected to improve processability without significantly altering the fundamental electronic properties of the PPV backbone. wikipedia.org

Moreover, the potential for this compound in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) is significant. In OPVs, polymers derived from this monomer could function as either the electron donor or acceptor material in the active layer of a solar cell. The ability to modify the polymer structure would allow for the optimization of its absorption spectrum to better match that of the sun. For OFETs, the ordered packing of polymers containing the this compound unit could lead to high charge carrier mobilities, a key requirement for efficient transistor performance. mdpi.com Research into benzo[1,2-d:4,5-d′]bis(oxazole) (BBO)-based conjugated polymers for organic thin-film transistors highlights the importance of such building blocks in developing materials with desirable electrical properties. mdpi.com

Table 1: Potential Electronic and Optoelectronic Applications of Polymers Derived from this compound

| Application | Potential Role of the Polymer | Key Properties to Optimize |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Host Material | Tunable Emission Color, High Photoluminescence Quantum Yield, Good Charge Transport |

| Organic Photovoltaics (OPVs) | Donor or Acceptor Material in the Active Layer | Broad Absorption Spectrum, High Charge Carrier Mobility, Favorable Energy Level Alignment |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Channel | High Charge Carrier Mobility, High On/Off Ratio, Environmental Stability |

| Printed Electronics | Soluble Semiconductor Ink | High Solubility in Common Organic Solvents, Good Film-Forming Properties |

Development of Novel Catalytic Systems Based on this compound Scaffolds

The rigid and well-defined structure of this compound, combined with its two reactive bromine sites, makes it an attractive scaffold for the design of novel ligands and catalytic systems. While the compound itself is not a catalyst, it can be chemically modified to create molecules that can coordinate with metal centers to form active catalysts.

A promising research direction is the synthesis of bidentate phosphine (B1218219) ligands. By replacing the bromine atoms with diphenylphosphine (B32561) groups or other phosphorus-containing moieties, it is possible to create chelating ligands. These ligands can then be complexed with transition metals like palladium, rhodium, or ruthenium to form catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The diethyl groups on the benzene (B151609) ring can sterically influence the coordination environment around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

Furthermore, this compound can serve as a building block for porous organic polymers (POPs) or metal-organic frameworks (MOFs) with catalytic activity. By polymerizing this monomer with other linkers, it is possible to create high-surface-area materials with accessible catalytic sites. These materials could be designed to incorporate catalytically active metal nodes or functionalized organic struts, combining the advantages of heterogeneous catalysis (e.g., easy separation and recyclability) with the high activity of homogeneous catalysts.

Exploration in Chemical Sensing and Environmental Remediation Technologies

The development of materials derived from this compound for chemical sensing and environmental remediation is an emerging area of research. Conjugated polymers synthesized from this monomer can exhibit changes in their optical or electronic properties upon interaction with specific analytes. This phenomenon, known as chemosensing, could be exploited to create highly sensitive and selective sensors for various chemical species, including pollutants, explosives, and biological molecules. For example, the fluorescence of a polymer might be quenched or enhanced in the presence of a target analyte, providing a detectable signal.

In the realm of environmental remediation, porous materials derived from this compound could be developed as efficient adsorbents for the removal of pollutants from water and air. mdpi.commdpi.com The high surface area and tunable pore chemistry of such materials would allow them to capture and concentrate organic pollutants or heavy metal ions. mdpi.com Future research could focus on functionalizing these materials to enhance their affinity and selectivity for specific contaminants. Additionally, these materials could serve as supports for photocatalysts, which use light energy to degrade pollutants into less harmful substances.

Advanced Precursor Development for Pharmaceutical and Agrochemical Synthesis

The this compound core represents a valuable scaffold for the synthesis of complex organic molecules with potential biological activity. The two bromine atoms provide orthogonal handles for the sequential introduction of different functional groups through various cross-coupling reactions. This allows for the construction of a diverse library of compounds that can be screened for pharmaceutical or agrochemical applications.

For instance, one bromine atom could be replaced with a nitrogen-containing heterocycle via a Buchwald-Hartwig amination, while the other is used for a Suzuki coupling to introduce another aryl group. This modular approach enables the systematic exploration of the chemical space around the central benzene ring to optimize biological activity. The relevance of similar dibrominated aromatic structures is highlighted by their use as intermediates in the synthesis of pharmaceuticals like Dapagliflozin. synthinkchemicals.com Furthermore, many biologically active natural products contain polyhalogenated aromatic rings, suggesting that structures derived from this compound could mimic these natural products or lead to the discovery of new bioactive molecules. researchgate.net

Table 2: Potential Synthetic Transformations of this compound for High-Value Chemical Synthesis

| Reaction Type | Reagents | Potential Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino, N-Heterocycle |

| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl, Alkyl |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |

| Cyanation | Cyanide source, Pd or Ni catalyst | Cyano |

Application of Sustainable Synthesis Routes and Green Chemistry Principles

As the demand for specialty chemicals like this compound increases, so does the need for sustainable and environmentally friendly production methods. Traditional bromination methods often rely on molecular bromine, which poses significant safety and environmental hazards, and can suffer from poor selectivity, leading to the formation of unwanted byproducts.

Future research will likely focus on the implementation of green chemistry principles in both the synthesis and subsequent reactions of this compound. This includes the development of greener bromination techniques, such as the peroxide-bromide method, which uses hydrogen peroxide as an oxidant and a bromide salt as the bromine source. nih.gov This method avoids the direct use of hazardous molecular bromine and generates water as the primary byproduct. nih.gov

Moreover, the use of biocatalysis in the synthesis and modification of this compound derivatives is a promising avenue. bohrium.comnih.gov Enzymes could potentially be used to perform selective transformations on the molecule, reducing the need for protecting groups and harsh reaction conditions. The development of metal-free polymerization techniques for producing conjugated polymers also aligns with the principles of green chemistry, as it avoids the use of potentially toxic and expensive heavy metal catalysts. rsc.org By embracing these sustainable approaches, the chemical industry can minimize its environmental footprint while continuing to innovate with versatile building blocks like this compound.

Q & A

Q. What are the common synthetic routes for preparing 1,4-Dibromo-2,5-diethylbenzene?

The compound is typically synthesized via radical bromination of 2,5-diethylbenzene derivatives using brominating agents like N-bromosuccinimide (NBS). For example, analogous brominations of substituted benzenes are performed in carbon tetrachloride under controlled conditions to achieve regioselectivity . Solvent choice (e.g., THF, diethyl ether) and temperature gradients (e.g., -78°C for lithiation steps) are critical for optimizing intermediate stability and yield .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm substitution patterns via coupling constants (e.g., para-substituted bromine atoms show distinct splitting in aromatic regions) .

- FT-IR : Detects functional groups like C-Br stretches (~500–600 cm) and C-H vibrations from ethyl groups .

- GC-MS : Validates molecular weight (M peak at m/z 295.96) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

The compound is hazardous due to bromine substituents. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Store in dark, sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in radical bromination?

Variables to optimize include:

- Initiator Concentration : Adjust NBS stoichiometry to balance selectivity and byproduct formation .

- Solvent Polarity : Non-polar solvents (e.g., CCl) favor radical stability, while polar aprotic solvents may enhance reactivity in lithiation steps .

- Temperature Control : Slow addition of reagents at low temperatures (-40°C to -78°C) minimizes side reactions .

Q. How can crystallographic data resolve structural ambiguities in substituted benzenes?

X-ray diffraction with programs like SHELXL refines crystal structures by analyzing intermolecular interactions (e.g., Br···Br distances) and packing motifs. For 1,4-dibromo derivatives, symmetry operations and space group assignments (e.g., P2/c) help confirm para-substitution .

Q. How do substituents influence the melting point and solubility of this compound?

Bromine increases melting point via halogen bonding, while ethyl groups enhance solubility in non-polar solvents. Symmetrical para-substitution (C symmetry) promotes dense crystal packing, raising melting points compared to ortho/meta analogs .

Q. What strategies address contradictions in NMR data for substituted benzenes?

Q. In what advanced syntheses is this compound used as a precursor?

The compound serves as a building block in:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings to synthesize extended aromatic systems for organic electronics .

- Polymer Synthesis : As a monomer in poly(arylene ether sulfide)s, leveraging bromine for post-polymerization functionalization .

Methodological Notes

- Crystallization : Slow evaporation of chloroform/hexane mixtures yields single crystals suitable for XRD .

- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients to purify crude products .

- Data Validation : Compare experimental melting points and spectral data with literature to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.